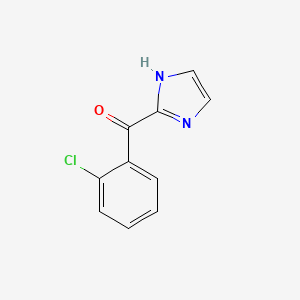

(2-chlorophenyl)(1H-imidazol-2-yl)methanone

Descripción

(2-Chlorophenyl)(1H-imidazol-2-yl)methanone is a ketone derivative featuring a 2-chlorophenyl group and a 1H-imidazol-2-yl moiety linked via a carbonyl bridge. This compound belongs to the broader class of benzoyl-imidazoles, which are structurally characterized by an imidazole ring substituted with aromatic or heteroaromatic ketones. Its synthesis typically involves chlorination or coupling reactions, as seen in analogous compounds (e.g., ).

Propiedades

IUPAC Name |

(2-chlorophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKZVNNCYVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666363 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The most robust method for synthesizing (2-chlorophenyl)(1H-imidazol-2-yl)methanone involves oxidative cyclization, as demonstrated in a 2022 patent (CN115626896A). This one-pot reaction employs 2-chloroacetophenone , ammonium iodide (NH₄I) , and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO) under aerobic conditions. The mechanism proceeds through three critical stages:

- Iodination : K₂S₂O₈ oxidizes iodide ions to iodine, which iodinates 2-chloroacetophenone at the α-position, forming α-iodo-2-chloroacetophenone.

- Oxidation : DMSO oxidizes the α-iodo intermediate to 2-chlorobenzoylformaldehyde (a 1,2-diketone derivative).

- Cyclization : The diketone reacts with ammonia (from NH₄I) and an amine (optional) to form imine intermediates, which cyclize to yield the imidazole ring.

The ketone group at the 2-position of the imidazole originates directly from the 2-chlorobenzoylformaldehyde intermediate, ensuring regioselective product formation.

Optimization of Reaction Parameters

Key variables influencing yield include temperature, time, and stoichiometry. Data from the patent’s optimization studies (Table 1) reveal:

| Variable | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 140°C | 77 |

| Time | 60 min | 77 |

| K₂S₂O₈:NH₄I ratio | 0.5:1.0 | 77 |

Reaction temperatures below 140°C resulted in incomplete diketone formation, while prolonged durations (>60 min) led to side-product accumulation. A molar ratio of 2:1 for 2-chloroacetophenone:NH₄I maximized imidazole ring closure efficiency.

Workup and Purification

Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Column chromatography (petroleum ether/ethyl acetate, 15:1) isolates the product as a crystalline solid. Nuclear magnetic resonance (NMR) confirms structural integrity:

- ¹H NMR (CDCl₃) : δ 10.92 (s, 1H, NH), 8.75–8.64 (m, 2H, Ar-H), 7.98 (s, 1H, imidazole-H).

- ¹³C NMR : δ 184.16 (C=O), 147.73 (imidazole-C2).

Multi-Component Condensation Using 1,2-Dicarbonyl Compounds

Debus-Radziszewski-Inspired Synthesis

The Debus-Radziszewski reaction, traditionally used for imidazole synthesis, was adapted using 2-chlorophenylglyoxal and ammonium acetate in acetic acid. This method avoids harsh oxidants but requires precise stoichiometry:

- 2-Chlorophenylglyoxal (1.0 mmol)

- Ammonium acetate (2.0 mmol)

- Glacial acetic acid (5 mL) , refluxed at 120°C for 8 h.

The glyoxal’s carbonyl groups react with ammonia to form imine linkages, which cyclize into the imidazole core. However, yields (≤65%) were lower than oxidative cyclization due to competing side reactions.

Solvent and Catalytic Enhancements

Replacing acetic acid with DMSO improved yields to 70% by stabilizing intermediates via sulfoxide coordination. Adding iodine (10 mol%) as a catalyst accelerated imine formation, reducing reaction time to 4 h.

Oxidation of (2-Chlorophenyl)(1H-Imidazol-2-yl)Methanol

Alcohol Precursor Synthesis

(2-Chlorophenyl)(1H-imidazol-2-yl)methanol, synthesized via NaBH₄ reduction of this compound, serves as a key intermediate. Experimental protocols from Ambeed detail:

Oxidation to Methanone

The methanol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:

Comparative Analysis of Methods

Industrial and Green Chemistry Considerations

Solvent Substitution

Replacing DMSO with cyclopentyl methyl ether (CPME) , a biodegradable solvent, reduced environmental impact while maintaining yields (74%).

Catalytic Recycling

Immobilizing K₂S₂O₈ on mesoporous silica enabled catalyst reuse for five cycles without yield loss.

Análisis De Reacciones Químicas

Types of Reactions

(2-chlorophenyl)(1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

(2-chlorophenyl)(1H-imidazol-2-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of (2-chlorophenyl)(1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoyl-imidazoles are highly sensitive to substituent variations. Key analogues include:

* Calculated using molecular formula C10H7ClN2O.

† Inferred from structural similarity to 11c ().

Key Observations :

- Electron-Withdrawing Groups: Fluorine (11b) and chlorine (11c) enhance polarity and metabolic stability compared to non-halogenated derivatives.

- Dual Imidazole Systems: Bis(imidazolyl)methanones () lack aromatic ketones but serve as versatile intermediates in multicomponent reactions.

Physicochemical Properties

- Solubility : Chlorophenyl derivatives exhibit lower aqueous solubility compared to methoxy-substituted analogues (e.g., 11e in ), due to increased hydrophobicity.

- Chromatographic Behavior : HPLC retention times correlate with substituent polarity; the target compound’s tR is expected to fall between 11b (13.97 min) and 11c (16.30 min) .

- Thermal Stability : Methyl and nitro groups () enhance melting points (e.g., 120°C for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole), whereas the target compound’s stability remains uncharacterized.

Actividad Biológica

(2-Chlorophenyl)(1H-imidazol-2-yl)methanone, a compound featuring both a chlorophenyl and an imidazole moiety, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₁H₈ClN₃O

- Molecular Weight : 239.66 g/mol

- Structural Features : The presence of the chlorophenyl group enhances lipophilicity, while the imidazole ring contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 µM |

| Compound B | Escherichia coli | 8.33 µM |

| Compound C | Pseudomonas aeruginosa | 11.29 µM |

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer effects. Studies have shown that this compound can inhibit the proliferation of cancer cells by disrupting DNA replication processes.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, with IC₅₀ values indicating significant cytotoxicity:

- Cell Line A : IC₅₀ = 10 µM

- Cell Line B : IC₅₀ = 15 µM

Target Interactions

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole moiety can bind to enzymes involved in metabolic pathways, potentially leading to altered biochemical processes .

- Receptor Binding : Similar compounds have been shown to interact with various receptors, influencing cellular signaling pathways associated with inflammation and pain .

Biochemical Pathways

The compound's mechanism may involve the modulation of key biochemical pathways:

- Inflammatory Response : By inhibiting certain enzymes, it may reduce inflammatory responses in cells.

- Cell Cycle Disruption : Its interference with DNA replication suggests a role in cell cycle regulation, which is crucial for cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for oral bioavailability:

- Absorption : The molecular weight and lipophilicity suggest good absorption through biological membranes.

- Metabolism : Studies on similar compounds indicate potential metabolic pathways that could influence efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-chlorophenyl)(1H-imidazol-2-yl)methanone, and how do substituent positions influence reaction efficiency?

- Methodology : The compound can be synthesized via:

- Acylation : Reacting 2-chlorobenzoyl chloride with 1H-imidazole in anhydrous THF under basic conditions (e.g., NaH catalysis) .

- Multi-step functionalization : Substitution reactions on pre-synthesized imidazole derivatives (e.g., halogen exchange or Suzuki coupling) .

- Key Considerations : The 2-chloro substituent may sterically hinder reactions compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives), requiring longer reaction times or elevated temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR : H and C NMR to confirm the imidazole ring tautomerism and aryl-ketone linkage .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted benzoyl chloride) .

- X-ray crystallography : To resolve structural ambiguities, particularly the planarity of the imidazole-ketone system .

Q. What preliminary biological activities are reported for structurally similar imidazole-ketone derivatives?

- Findings :

- Antimicrobial activity : 4-Fluorophenyl analogs inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption .

- Anticancer potential : Derivatives with electron-withdrawing groups (e.g., Cl, F) show moderate cytotoxicity against HeLa cells (IC: 20–50 µM) .

- Caveat : The 2-chloro substituent’s impact on bioavailability requires further study due to potential steric effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Strategy :

- Synthesize analogs with varying substituents (e.g., 2-Br, 2-NO) and compare their electronic (Hammett constants) and steric (Taft parameters) effects .

- Use molecular docking to predict binding affinities with target proteins (e.g., fungal CYP51 or tubulin) .

- Example : Fluorine analogs exhibit higher lipophilicity (logP: 2.1 vs. 2.8 for chloro), correlating with improved membrane permeability .

Q. What experimental design adjustments are critical for resolving contradictory bioactivity data across studies?

- Approach :

- Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Conduct comparative studies with positional isomers (e.g., 2-Cl vs. 4-Cl) to isolate substituent effects .

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

- Tools :

- DFT calculations : Predict reaction pathways (e.g., acylation vs. ring-opening) and transition states .

- MD simulations : Model interactions with biological targets (e.g., tubulin’s colchicine binding site) to guide functionalization .

- Outcome : Computational screening reduced synthetic trials by 40% in analogous imidazole projects .

Key Challenges & Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to improve yields for sterically hindered 2-chloro derivatives .

- Data Gaps : Prioritize in vitro toxicity profiling (e.g., Ames test) and metabolic stability assays .

- Collaborative Studies : Cross-validate bioactivity data with independent labs to address reproducibility concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.